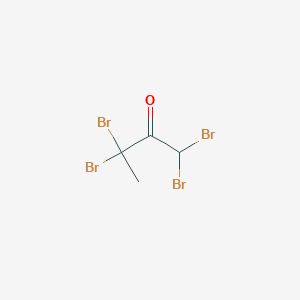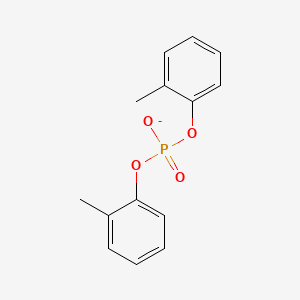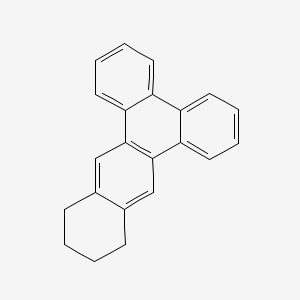![molecular formula C4H7Cl3S B14687245 1-[(Trichloromethyl)sulfanyl]propane CAS No. 36160-38-0](/img/structure/B14687245.png)
1-[(Trichloromethyl)sulfanyl]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Trichloromethyl)sulfanyl]propane is an organic compound characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trichloromethyl)sulfanyl]propane typically involves the reaction of trichloromethanesulfenyl chloride with propane. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as:
CCl3SCl+C3H8→CCl3SC3H7+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Trichloromethyl)sulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Trichloromethyl)sulfanyl]propane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Trichloromethyl)sulfanyl]propane involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the specific mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloropropane: Similar in structure but lacks the sulfanyl group.
1,2,3-Trichloropropane: Another trichlorinated propane derivative with different substitution patterns.
Eigenschaften
CAS-Nummer |
36160-38-0 |
|---|---|
Molekularformel |
C4H7Cl3S |
Molekulargewicht |
193.5 g/mol |
IUPAC-Name |
1-(trichloromethylsulfanyl)propane |
InChI |
InChI=1S/C4H7Cl3S/c1-2-3-8-4(5,6)7/h2-3H2,1H3 |
InChI-Schlüssel |
SUJDKQNBRRHVRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


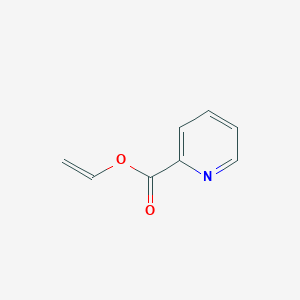
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)

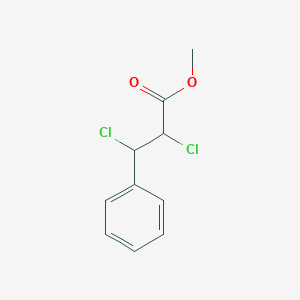
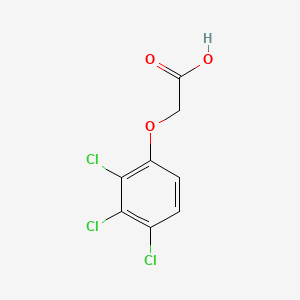

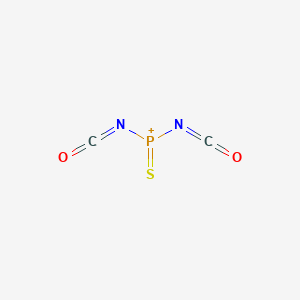

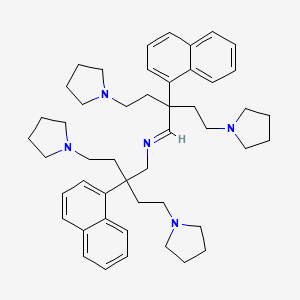
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
